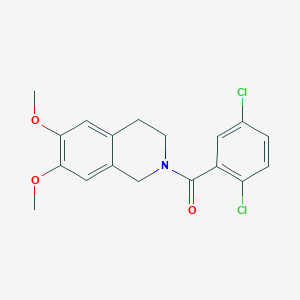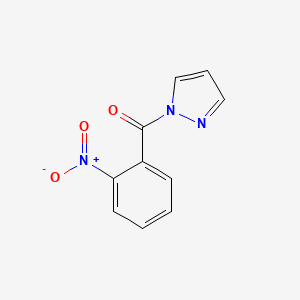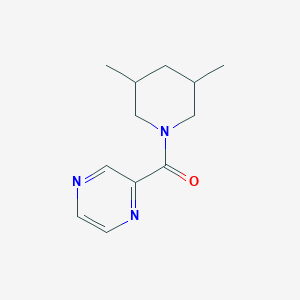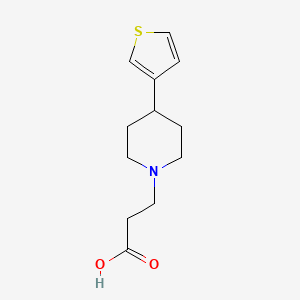![molecular formula C10H11ClN2O3 B7459800 3-[(2-Chloroacetyl)amino]-4-methoxybenzamide](/img/structure/B7459800.png)
3-[(2-Chloroacetyl)amino]-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Chloroacetyl)amino]-4-methoxybenzamide, also known as CAMB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CAMB belongs to the class of benzamides, which are organic compounds that contain a benzene ring and an amide group.
作用機序
The mechanism of action of 3-[(2-Chloroacetyl)amino]-4-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and inflammation. 3-[(2-Chloroacetyl)amino]-4-methoxybenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, 3-[(2-Chloroacetyl)amino]-4-methoxybenzamide can induce apoptosis in cancer cells and reduce the production of inflammatory cytokines.
Biochemical and Physiological Effects
3-[(2-Chloroacetyl)amino]-4-methoxybenzamide has been shown to have various biochemical and physiological effects. In cancer cells, 3-[(2-Chloroacetyl)amino]-4-methoxybenzamide has been shown to induce apoptosis by activating caspase-3 and -9, which are enzymes that play a role in programmed cell death. 3-[(2-Chloroacetyl)amino]-4-methoxybenzamide has also been shown to reduce the expression of certain genes that are involved in cell growth and proliferation. Inflammation is another area where 3-[(2-Chloroacetyl)amino]-4-methoxybenzamide has been studied, as it has been shown to reduce the production of inflammatory cytokines such as TNF-alpha and IL-6.
実験室実験の利点と制限
One advantage of using 3-[(2-Chloroacetyl)amino]-4-methoxybenzamide in lab experiments is that it is relatively easy to synthesize and purify. 3-[(2-Chloroacetyl)amino]-4-methoxybenzamide has also been shown to have low toxicity in vitro and in vivo, which makes it a promising candidate for further research. However, one limitation of using 3-[(2-Chloroacetyl)amino]-4-methoxybenzamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy. Another limitation is that 3-[(2-Chloroacetyl)amino]-4-methoxybenzamide has not been extensively studied in vivo, which makes it difficult to determine its potential therapeutic applications.
将来の方向性
There are several future directions for 3-[(2-Chloroacetyl)amino]-4-methoxybenzamide research. One area that requires further investigation is the mechanism of action of 3-[(2-Chloroacetyl)amino]-4-methoxybenzamide. Understanding the molecular targets of 3-[(2-Chloroacetyl)amino]-4-methoxybenzamide will help researchers design more effective experiments to test its efficacy. Another area of research is the in vivo efficacy of 3-[(2-Chloroacetyl)amino]-4-methoxybenzamide, as most studies have been conducted in vitro. Finally, 3-[(2-Chloroacetyl)amino]-4-methoxybenzamide could be further studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative diseases, and inflammation.
Conclusion
In conclusion, 3-[(2-Chloroacetyl)amino]-4-methoxybenzamide is a promising chemical compound that has gained attention in scientific research due to its potential therapeutic applications. 3-[(2-Chloroacetyl)amino]-4-methoxybenzamide has been studied for its potential use in cancer research, neurodegenerative diseases, and inflammation. Although the mechanism of action of 3-[(2-Chloroacetyl)amino]-4-methoxybenzamide is not fully understood, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in cell growth and inflammation. Further research is needed to fully understand the potential of 3-[(2-Chloroacetyl)amino]-4-methoxybenzamide as a therapeutic agent.
合成法
The synthesis of 3-[(2-Chloroacetyl)amino]-4-methoxybenzamide involves the reaction between 3-amino-4-methoxybenzoic acid and 2-chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain 3-[(2-Chloroacetyl)amino]-4-methoxybenzamide in its pure form. This method has been reported in the literature and has been used by researchers to synthesize 3-[(2-Chloroacetyl)amino]-4-methoxybenzamide for various applications.
科学的研究の応用
3-[(2-Chloroacetyl)amino]-4-methoxybenzamide has been studied for its potential therapeutic applications in various fields such as cancer research, neurodegenerative diseases, and inflammation. In cancer research, 3-[(2-Chloroacetyl)amino]-4-methoxybenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. 3-[(2-Chloroacetyl)amino]-4-methoxybenzamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Inflammation is another area where 3-[(2-Chloroacetyl)amino]-4-methoxybenzamide has been studied, as it has been shown to reduce the production of inflammatory cytokines.
特性
IUPAC Name |
3-[(2-chloroacetyl)amino]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c1-16-8-3-2-6(10(12)15)4-7(8)13-9(14)5-11/h2-4H,5H2,1H3,(H2,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQHDWFTTZPLHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Chloroacetyl)amino]-4-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(3-bromophenyl)methyl]sulfanyl}-4,5-dimethyl-4H-[1,2,4]TRIAZOLE](/img/structure/B7459726.png)
![N-[3-(4-chloroanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7459728.png)



![N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-3-methylbenzamide](/img/structure/B7459760.png)
![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide](/img/structure/B7459761.png)

![4-[(5-Chloro-6-oxo-1-phenylpyridazin-4-yl)iminomethyl]-2-(3,4-dimethylphenyl)-3-hydroxyisoquinolin-1-one](/img/structure/B7459782.png)

![ethyl 3-{[hydroxy(diphenyl)acetyl]amino}-5,6-dimethoxy-1H-indole-2-carboxylate](/img/structure/B7459795.png)
![2-[(2,6-Dichlorophenyl)methylsulfonyl-methylamino]acetic acid](/img/structure/B7459804.png)
![N-[3-(dimethylamino)propyl]-1-benzofuran-2-carboxamide](/img/structure/B7459805.png)
